3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

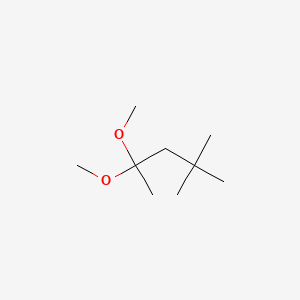

3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It is a derivative of pyrrolidine, a cyclic amine, with a difluoromethyl group attached to the 3-position . The safety data sheet indicates that it may cause respiratory irritation .

Synthesis Analysis

The synthesis of 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride and similar compounds involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is characterized by a pyrrolidine ring with a difluoromethyl group attached to the 3-position . The molecular weight of the compound is 157.59 Da .Chemical Reactions Analysis

Difluoromethylation is a key process in the chemical reactions involving 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride . This process involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Mecanismo De Acción

While the specific mechanism of action for 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is not mentioned in the search results, compounds with similar structures such as eflornithine (a difluoromethylated compound) are known to inhibit ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway .

Safety and Hazards

Direcciones Futuras

The future directions for research on 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride and similar compounds involve further exploration of difluoromethylation processes . This includes the development of novel one-electron (radio)fluorination and (radio)fluoroalkylation reactions . The precise site-selective installation of CF2H onto large biomolecules such as proteins is also an exciting area of future research .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride involves the reaction of difluoromethylamine with 3-fluoropyrrolidine in the presence of hydrochloric acid.", "Starting Materials": [ "Difluoromethylamine", "3-fluoropyrrolidine", "Hydrochloric acid" ], "Reaction": [ "Add difluoromethylamine to a reaction flask", "Add 3-fluoropyrrolidine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-100°C for 12-24 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the product under vacuum", "Obtain 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride as a white solid" ] } | |

Número CAS |

2624135-98-2 |

Nombre del producto |

3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride |

Fórmula molecular |

C5H9ClF3N |

Peso molecular |

175.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.